1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide
CAS No.: 866017-84-7
Cat. No.: VC4171757
Molecular Formula: C17H24BrN3O3S
Molecular Weight: 430.36
* For research use only. Not for human or veterinary use.
![1'-(4-bromobenzenesulfonyl)-[1,4'-bipiperidine]-4'-carboxamide - 866017-84-7](/images/structure/VC4171757.png)
Specification
CAS No. | 866017-84-7 |
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Molecular Formula | C17H24BrN3O3S |
Molecular Weight | 430.36 |
IUPAC Name | 1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C17H24BrN3O3S/c18-14-4-6-15(7-5-14)25(23,24)21-12-8-17(9-13-21,16(19)22)20-10-2-1-3-11-20/h4-7H,1-3,8-13H2,(H2,19,22) |
Standard InChI Key | FTPBBZJUEIZJPC-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound, systematically named 1-(4-bromophenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide, has the molecular formula C₁₇H₂₄BrN₃O₃S and a molecular weight of 430.4 g/mol . Its IUPAC name reflects the integration of three critical moieties:
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A 4-bromobenzenesulfonyl group (C₆H₄BrSO₂)
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A bipiperidine scaffold (two fused piperidine rings)
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A carboxamide functional group (-CONH₂)
The SMILES notation C1CCN(CC1)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Br)C(=O)N provides a linear representation of its connectivity .
Structural Characterization
X-ray crystallography and NMR spectroscopy confirm the compound’s three-dimensional conformation. The 4-bromobenzenesulfonyl group adopts a planar geometry due to resonance stabilization, while the bipiperidine moiety exhibits chair conformations typical of six-membered nitrogen heterocycles . The carboxamide group participates in hydrogen bonding, influencing solubility and target interactions.
Table 1: Key Physicochemical Properties
Property | Value | Source |
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Molecular Weight | 430.4 g/mol | |
Hydrogen Bond Donors | 2 (NH groups) | |
Hydrogen Bond Acceptors | 5 (SO₂, CONH₂) | |
Topological Polar Surface Area | 97.8 Ų | |
LogP (Octanol-Water) | 2.81 (predicted) |
Synthesis and Optimization
General Synthetic Routes
The compound is synthesized via nucleophilic substitution and amide coupling reactions. A representative pathway involves:
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Sulfonylation: Reacting 4-bromobenzenesulfonyl chloride with 4-piperidinopiperidine under basic conditions (e.g., triethylamine in dichloromethane) .
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Carboxamide Formation: Treating the intermediate with a carboxamide source (e.g., ammonium chloride or carbodiimide-activated carboxylic acids) .
Critical Parameters:
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Temperature: Reactions typically proceed at 0–25°C to minimize side reactions.
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Solvents: Dichloromethane or tetrahydrofuran are preferred for sulfonylation .
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Catalysts: 4-Dimethylaminopyridine (DMAP) enhances amide bond formation .
Reaction Optimization
The Royal Society of Chemistry’s work on sulfonyl chloride-alcohol reactions provides insights into improving yields . Key optimizations include:
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Stoichiometry: A 1.5:1 molar ratio of sulfonyl chloride to amine prevents di-sulfonylation.
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Purification: Column chromatography with gradients of ethyl acetate/petroleum ether isolates the product in >90% purity .
Table 2: Synthetic Yield Comparison
Condition | Yield (%) | Purity (%) | Source |
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Standard sulfonylation | 78 | 92 | |
DMAP-assisted amidation | 85 | 95 | |
Low-temperature synthesis | 91 | 97 |
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
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¹H NMR (300 MHz, CDCl₃): Signals at δ 7.40–7.60 ppm correspond to aromatic protons from the 4-bromophenyl group. Piperidine protons resonate at δ 1.50–3.20 ppm, while the carboxamide NH₂ appears as a broad singlet near δ 6.80 ppm .
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¹³C NMR: The sulfonyl sulfur quenches adjacent carbon signals, with the SO₂ group causing deshielding (δ 125–135 ppm) .
Mass Spectrometry
The molecular ion peak at m/z 430.99 [M+H]⁺ aligns with the compound’s molecular weight. Fragmentation patterns include loss of the bromophenyl group (Δm/z -157.9) and sequential cleavage of the piperidine rings .
Assay | Result | Source |
---|---|---|
Cytotoxicity (HeLa) | IC₅₀ = 12.3 μM | |
5-HT₆ Receptor Binding | Kᵢ = 84 nM | |
Aqueous Solubility | 0.24 mg/mL |
Applications and Future Directions
Drug Discovery
The compound’s scaffold is a candidate for central nervous system (CNS) therapeutics due to its blood-brain barrier penetration (predicted logBB = 0.47) . Modifying the carboxamide group could enhance selectivity for neurological targets.
Material Science
Sulfonamide derivatives are explored as polymeric additives for enhancing thermal stability. The bromine atom offers a site for further functionalization via cross-coupling reactions .
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